molecular formula C21H19ClO5 B11151131 methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151131
M. Wt: 386.8 g/mol
InChI Key: GSFKUOACWCPTEK-UHFFFAOYSA-N
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Description

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a chloro group, a methyl group, and a benzyl ether moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The benzyl ether moiety can be introduced through an etherification reaction using benzyl alcohol and a suitable catalyst.

    Esterification: The final step involves esterification of the chromen-2-one derivative with methyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Methyl {6-chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

    6-Chloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure but lacks the acetate group.

    6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Similar chromen-2-one core but different substituents.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 2-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19ClO5/c1-12-5-4-6-14(7-12)11-26-19-10-18-15(8-17(19)22)13(2)16(21(24)27-18)9-20(23)25-3/h4-8,10H,9,11H2,1-3H3

InChI Key

GSFKUOACWCPTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)CC(=O)OC)C)Cl

Origin of Product

United States

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